![molecular formula C12H15NO3 B5234863 2-[ethyl(propionyl)amino]benzoic acid](/img/structure/B5234863.png)

2-[ethyl(propionyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

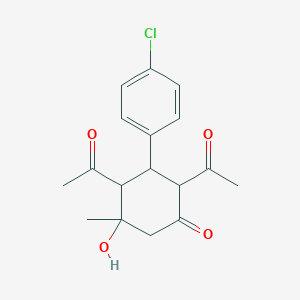

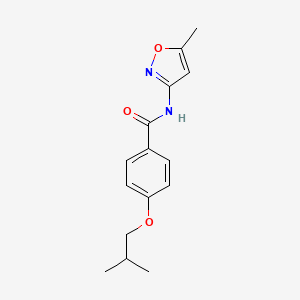

“2-[ethyl(propionyl)amino]benzoic acid” suggests a benzoic acid molecule where an ethyl propionyl amino group is attached at the 2nd carbon of the benzene ring . Benzoic acid is a simple aromatic carboxylic acid which is a colorless crystalline solid .

Molecular Structure Analysis

The molecular structure would likely involve a benzene ring (from the benzoic acid) with a carboxyl group (-COOH) and an ethyl propionyl amino group (-NH-COC2H5) attached .Chemical Reactions Analysis

As an amine and a carboxylic acid derivative, this compound could participate in various chemical reactions. For example, it might react with acids or bases, or it could undergo reactions typical of amines or carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. As a derivative of benzoic acid, it might be expected to have similar properties, such as being a crystalline solid. The presence of the amine could make it a base, and it might be soluble in organic solvents .Applications De Recherche Scientifique

Pharmaceutical Research: Drug Design and Synthesis

2-(N-ethylpropanamido)benzoic acid: plays a significant role in pharmaceutical research, particularly in the design and synthesis of new drugs. Its structure is amenable to modifications that can lead to the development of novel compounds with potential therapeutic effects. For example, derivatives of benzoic acid have been studied for their trypanocidal activity, which is crucial in the treatment of diseases like Chagas . The compound’s ability to undergo various chemical reactions makes it a valuable precursor in synthesizing more complex molecules that can inhibit specific enzymes or receptors within the body.

Material Science: Co-crystal Engineering

In material science, 2-(N-ethylpropanamido)benzoic acid derivatives are used in co-crystal engineering to create materials with desired properties . Co-crystals are solid-state assemblies of two or more components held together by non-covalent bonds. These materials are of interest for their unique mechanical, electrical, and optical properties. The compound’s functional groups facilitate the formation of non-bonded interactions, which are critical in the design of co-crystals with specific characteristics.

Analytical Chemistry: Spectroscopy

The compound is also utilized in analytical chemistry, particularly in spectroscopic studies. Raman spectroscopy, for instance, can be employed to investigate the influence of weak, non-bonded interactions in benzoic acid derivatives under various conditions . This information is vital for understanding the compound’s behavior in different environments and can lead to insights into its stability and reactivity.

Chemical Synthesis: Boron Reagents in Coupling Reactions

2-(N-ethylpropanamido)benzoic acid: can be used to prepare boron reagents for Suzuki–Miyaura coupling reactions . These reactions are widely applied in chemical synthesis to create carbon-carbon bonds, which are fundamental in constructing complex organic molecules. The compound’s structure allows for the introduction of boron, which can then participate in cross-coupling reactions, expanding the possibilities for creating diverse chemical entities.

Enzymology: Inhibitor Development

In enzymology, researchers can explore the compound as a scaffold for developing inhibitors against specific enzymes . For instance, its derivatives can be designed to target trans-sialidase, an enzyme associated with the pathogenesis of Chagas disease. By inhibiting this enzyme, it is possible to hinder the disease’s progression, making the compound a valuable tool in drug discovery.

Flavor and Fragrance Industry: Aroma Compound Synthesis

Lastly, 2-(N-ethylpropanamido)benzoic acid finds application in the flavor and fragrance industry. It can be used to synthesize aroma compounds that mimic natural scents, such as grape, orange blossom, and jasmine . These synthesized compounds are essential for creating perfumes, colognes, and flavorings for food and beverages.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[ethyl(propanoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-11(14)13(4-2)10-8-6-5-7-9(10)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVABPVHXACPPPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CC)C1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-ethylpropanamido)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)

![3-[(5-nitro-8-quinolinyl)amino]-1-propanol](/img/structure/B5234798.png)

![(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)

![1-ethyl-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}piperazine](/img/structure/B5234829.png)

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5234841.png)

![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234846.png)

![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5234871.png)